molecular formula C11H14ClF2N B1492285 3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride CAS No. 2097989-64-3

3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride

Katalognummer: B1492285
CAS-Nummer: 2097989-64-3
Molekulargewicht: 233.68 g/mol
InChI-Schlüssel: XUOCTGCQWVDSSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 2,5-difluorophenylmethyl substituent at the 3-position of the pyrrolidine ring, with a hydrochloride salt enhancing its solubility and stability. Compounds with similar substitution patterns are reported as selective serotonin reuptake inhibitors (SSRIs) or TRK kinase inhibitors for cancer treatment .

Eigenschaften

IUPAC Name

3-[(2,5-difluorophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-10-1-2-11(13)9(6-10)5-8-3-4-14-7-8;/h1-2,6,8,14H,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOCTGCQWVDSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=C(C=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2,5-difluorophenyl group. Its molecular formula is C10H12ClF2N, and it has a molecular weight of 221.66 g/mol. The presence of fluorine atoms in the phenyl ring may influence its pharmacokinetic properties and biological interactions.

1. Receptor Affinity

Research indicates that compounds in the methylpyrrolidine series, including this compound, exhibit significant affinity for various receptors. Notably, studies have shown high affinity for the 5-HT2A receptor , with reported pKi values ranging from 7.89 to 9.19 . This receptor is implicated in numerous neurological processes and is a target for drugs treating conditions such as depression and anxiety.

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has been studied for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The inhibitory potential is quantified using IC50 values, which measure the concentration required to inhibit enzyme activity by 50%. While specific IC50 values for this compound were not detailed in the reviewed literature, related studies on similar derivatives indicate promising inhibitory effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the pyrrolidine ring or the aromatic substituents can significantly impact receptor affinity and enzyme inhibition capabilities.

CompoundReceptor TypepKi/IC50 ValuesReferences
This compound5-HT2ApKi: 7.89–9.19
Similar Pyrrolidine DerivativesAChE/BChEIC50: Varied (nM range)

Case Study: Receptor Binding Assays

In a study assessing various methylpyrrolidine derivatives, it was found that modifications to the aryl group could enhance binding affinity to the 5-HT2A receptor significantly. For instance, introducing different halogen substituents led to variations in receptor interaction profiles, suggesting that careful design can optimize therapeutic efficacy .

Case Study: Enzyme Inhibition Profiles

Another study focused on evaluating a series of pyrrolidine derivatives against cholinesterases. The findings indicated that certain structural features could enhance AChE inhibition while minimizing BChE activity, which is desirable for selective therapeutic action in Alzheimer's disease treatment .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in aryl substituents (e.g., fluorine, chlorine, methoxy groups) and substitution positions, which critically influence physicochemical properties and biological activity:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Applications Synthesis Yield Purity Price ($/g) References
3-[(2,5-Difluorophenyl)methyl]pyrrolidine HCl 2,5-difluorophenylmethyl C₁₁H₁₂ClF₂N ~231.7* Kinase inhibition† Not reported Not reported Not reported
3-(2,5-Dimethoxyphenyl)pyrrolidine HCl 2,5-dimethoxyphenyl C₁₃H₁₈ClNO₂ 255.7 SSRI 94% >95% Not reported
3-(2,5-Dichlorophenyl)pyrrolidine HCl 2,5-dichlorophenyl C₁₀H₁₀Cl₃N 256.5 Undisclosed Not reported Not reported 1900
(R)-2-(2,5-Difluorophenyl)pyrrolidine HCl 2,5-difluorophenyl C₁₀H₁₀ClF₂N 209.6 Undisclosed Not reported >95% Not reported
3-((2-Fluorophenoxy)methyl)pyrrolidine HCl 2-fluorophenoxymethyl C₁₁H₁₅ClFNO 231.7 Pharmaceutical intermediate Not reported >95% Not reported

*Estimated molecular weight based on structural formula. †Inferred from structurally related TRK inhibitors .

Key Observations:

Substituent Effects :

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity enhance metabolic stability and binding selectivity compared to bulkier chlorine substituents .
  • Methoxy Groups : Methoxy-substituted analogs (e.g., 3-(2,5-dimethoxyphenyl)pyrrolidine HCl) exhibit high yields (94%) in synthesis and are potent SSRIs, likely due to enhanced electron-donating effects .
  • Positional Isomerism : 2,5-difluoro substitution (target compound) may offer distinct steric and electronic profiles compared to 2,3-difluoro derivatives (e.g., in TRK inhibitors) .

Synthesis and Scalability :

  • Methoxy-substituted analogs are synthesized via Boc-deprotection with HCl in dioxane, achieving high yields (94%) .
  • Chlorinated analogs (e.g., 3-(2,5-dichlorophenyl)pyrrolidine HCl) are costly ($1900/g), reflecting challenging synthesis or purification .

Therapeutic Applications :

  • SSRIs : 2,5-Dimethoxyphenyl and 4-(trifluoromethyl)phenyl derivatives are prioritized for serotonin reuptake inhibition .
  • Kinase Inhibitors : 2,5-Difluorophenyl-pyrrolidine hybrids (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine) are patented for TRK kinase inhibition in cancer .

Physicochemical and Commercial Considerations

  • Purity: Commercial analogs like 3-((2-fluorophenoxy)methyl)pyrrolidine HCl are marketed with >95% purity, critical for pharmaceutical use .

Vorbereitungsmethoden

Reaction Scheme Summary

Step Reaction Description Key Reagents and Conditions Outcome
(a) Reaction of compound (1) with N,O-dimethyl hydroxylamine hydrochloride under alkaline conditions Alkali (triethylamine, diisopropylethylamine, pyridine, or sodium bicarbonate); solvents like methylene dichloride, THF, toluene; 20–50°C, 2–5 hours Compound (2)
(b) Lithiation of 1,4-difluorobenzene with n-butyllithium, followed by addition of compound (2) n-Butyllithium; THF, ether, or methyl-THF; -70 to -50°C for 1–3 hours, then warming to 20–50°C Compound (3)
(c) Reaction of compound (3) with compound (7) and titanium tetraethoxide (Ti(OEt)4) under reflux Solvents: THF, toluene, dioxane, MTBE, or NMP; reflux for 12–18 hours Compound (4)
(d) Reduction of compound (4) with sodium borohydride Sodium borohydride; solvents like THF, methanol, ether; -50 to -30°C for 0.5–1.5 hours, then warming to 20–50°C Compound (5)
(e) Treatment of compound (5) with alkali Alkali such as hexamethyldisilane diazonium sodium/lithium or lithium diisopropyl amide; THF, ether, or hexane; -60 to -30°C, 0.5–1.5 hours Compound (6)
(f) Formation of hydrochloride salt by reaction of compound (6) with hydrogen chloride in organic solvent HCl in diethyl ether, dioxane, or methanol; 20–30°C, 5–16 hours 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride

Detailed Reaction Conditions and Notes

  • Step (a) : The reaction between compound (1) and N,O-dimethyl hydroxylamine hydrochloride is carried out in an organic solvent with an alkali base to facilitate the formation of an intermediate oxime (compound 2). Reaction times range from 2 to 5 hours at mild temperatures (20–50°C).

  • Step (b) : Lithiation of 1,4-difluorobenzene using n-butyllithium at low temperatures (-70 to -50°C) generates a reactive intermediate that couples with compound (2). After 1–3 hours, the mixture is warmed to ambient temperature to complete the reaction, improving yield.

  • Step (c) : The coupling of compound (3) with compound (7) and Ti(OEt)4 under reflux conditions (12–18 hours) promotes cyclization or formation of the pyrrolidine ring system.

  • Step (d) : The reduction step uses sodium borohydride, a safer and more cost-effective alternative to lithium triethylborohydride, at low temperatures (-50 to -30°C), followed by warming to room temperature to ensure complete reduction.

  • Step (e) : Treatment with strong alkali agents at sub-zero temperatures facilitates the conversion to the desired intermediate compound (6).

  • Step (f) : Finally, compound (6) is reacted with hydrogen chloride in organic solvents such as dioxane or methanol to yield the hydrochloride salt of the target compound with high enantiomeric excess (>98% e.e.) and yields typically between 78–83%.

Comparative Yield and Efficiency Data

Step Yield (%) Notes
Overall yield improvement Up to 90% (from 66% in prior art) Due to substitution of reagents and optimized conditions
Step (d) reduction yield Increased from 37% to 56% Sodium borohydride replaced lithium triethylborohydride
Final hydrochloride salt yield 78–83% High enantiomeric purity (e.e. > 98%)

The method notably reduces costs by replacing expensive or hazardous reagents like isopropylmagnesium chloride with n-butyllithium and lithium triethylborohydride with sodium borohydride, while improving safety and operational convenience.

Alternative Preparation and Purification Approaches

Additional experimental data from Ambeed indicates:

  • Preparation of the hydrochloride salt from the tert-butyl ester precursor by treatment with 4N HCl in dioxane at ambient temperature for 2 hours, followed by ether precipitation and filtration, yields the hydrochloride salt in 78–85% yield with >93% enantiomeric excess.

  • Free base recovery is performed by basification with sodium hydroxide in aqueous solution, extraction with ethyl acetate, and concentration to afford the free base in 85% yield.

  • Purification typically involves silica gel chromatography using EtOAc/hexanes mixtures.

  • The compound is stable under reaction conditions such as heating in sealed tubes at 140°C in butanol, indicating robustness in synthetic transformations.

Summary Table of Key Preparation Parameters

Parameter Description Typical Range/Value
Reaction solvents THF, toluene, dioxane, ether, methanol, MTBE, NMP Varied by step
Reaction temperatures -70°C to 50°C (varies by step) -70 to 50°C
Reaction times 0.5 to 18 hours 0.5–18 h
Alkali bases Triethylamine, diisopropylethylamine, pyridine, sodium bicarbonate Step-dependent
Reducing agent Sodium borohydride Step (d)
Yield (final salt) 78–90% High yield
Enantiomeric excess >93–98% High optical purity

Research Findings and Advantages

  • The described synthetic route significantly improves yield and cost-effectiveness compared to prior art by strategic reagent substitutions and optimized reaction conditions.

  • Safety is enhanced by avoiding highly reactive or pyrophoric reagents.

  • The method produces the compound with high enantiomeric purity, critical for pharmaceutical applications.

  • The multi-step synthesis is amenable to scale-up due to the use of common solvents and reagents.

  • The hydrochloride salt form improves compound stability and facilitates isolation and purification.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, catalyst loading). This reduces the number of trials while identifying critical variables. For example, fractional factorial designs can isolate key factors influencing yield, and response surface methodology (RSM) can optimize conditions .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic techniques (e.g., reverse-phase HPLC) with membrane-based separation technologies. Validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to structurally analogous fluorophenyl-pyrrolidine derivatives .

Q. What safety protocols are critical when handling fluorinated pyrrolidine derivatives like this compound?

  • Methodological Answer : Follow institutional chemical hygiene plans for fluorinated organics. Use fume hoods for volatile intermediates, segregate halogenated waste, and collaborate with certified waste management services for disposal. Mandatory safety training (e.g., 100% pass rates on safety exams) is required before handling .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Employ 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the difluorophenyl substitution pattern and methyl-pyrrolidine linkage. Complement with Fourier-transform infrared spectroscopy (FTIR) to identify characteristic C-F stretches (~1100–1250 cm1^{-1}) and tertiary amine signals .

Advanced Research Questions

Q. How can computational methods accelerate the design of reactions involving this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Integrate with cheminformatics tools to predict regioselectivity in electrophilic substitution reactions. Experimental validation should follow computational screening to refine predictions .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrrolidine derivatives?

  • Methodological Answer : Apply comparative analysis frameworks to dissect confounding variables (e.g., assay conditions, solvent effects). Use meta-analysis to aggregate data across studies, and employ orthogonal assays (e.g., SPR binding vs. cellular efficacy) to verify target engagement .

Q. How can chemical software enhance data management and reproducibility in studies of this compound?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with embedded structure-activity relationship (SAR) databases. Use simulation software (e.g., molecular dynamics) to predict solubility and stability under varying pH conditions. Ensure data integrity via encryption and version control .

Q. What interdisciplinary approaches improve the development of this compound as a bioactive probe?

  • Methodological Answer : Combine materials engineering (e.g., nanoparticle encapsulation for delivery) with biochemical assays to assess blood-brain barrier penetration. Collaborate with computational chemists to refine force field parameters for molecular docking studies .

Data Contradiction Analysis Framework

Variable Potential Source of Error Resolution Strategy
Biological ActivityAssay interference (e.g., solvent DMSO)Validate via orthogonal assays (SPR, ITC)
Synthetic YieldImpurity in starting materialsPre-purify reagents; use DoE to test batch variability
Computational vs. Experimental LogPForce field inaccuraciesCalibrate models with experimental partition coefficients

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 2
3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.